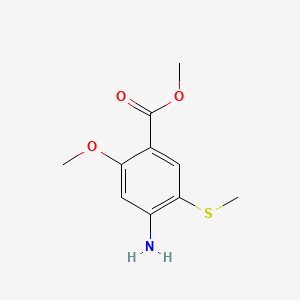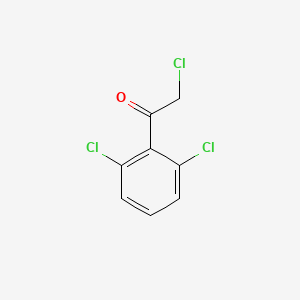
2,2-Dimethylpropyl 4-fluorobenzenesulfonate
説明
“2,2-Dimethylpropyl 4-fluorobenzenesulfonate” is a chemical compound with the CAS Number: 81390-32-1. Its molecular weight is 246.3 and its IUPAC name is neopentyl 4-fluorobenzenesulfonate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H15FO3S . The InChI code for this compound is 1S/C11H15FO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 246.3 . It is recommended to be stored in a refrigerated environment .科学的研究の応用
Activation of Hydroxyl Groups in Polymers
2,2-Dimethylpropyl 4-fluorobenzenesulfonate has been utilized in activating hydroxyl groups of polymeric carriers. Its fluoride atom's strong electron-withdrawing property makes it an excellent agent for covalent attachment of biologicals to various solid supports. This process is useful for the rapid and ambient temperature reaction with hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. The activated solid support can be immediately used or preserved without loss of activity, facilitating the attachment of enzymes, antibodies, and other biologicals with retained biological function. This technology has potential therapeutic applications in bioselective separation of lymphocyte subsets from blood and tumor cells from bone marrow (Chang, Gee, Smith, & Lake, 1992).
SNAr-Reactivity Activation
The compound has been instrumental in the electrostatic activation of SNAr-reactivity through sulfonylonio substituents. The transformation into corresponding N-sulfonylpyridinium triflates demonstrates its role in facilitating SNAr reactions under mild conditions. This contributes to the development of new pathways for synthesizing pharmaceutically interesting substances, particularly 4-(1-pyridinio)-substituted benzenesulfonamides (Weiss & Pühlhofer, 2001).
Application in Nucleophilic Aromatic Substitution
This compound has been used in the study of kinetics and mechanism of reactions involving nucleophilic aromatic substitution. Its role in facilitating these reactions is critical in understanding the behavior of various reactants and the formation of new chemical entities. This includes the study of reactions with the sodium salt of diethyl malonate in dimethyl sulfoxide solvent (Leffek & Tremaine, 1973).
Synthesis of Novel Compounds
The synthesis of new compounds like sulfonated poly(ether ether ketone)s involves using this chemical as a key monomer. The process includes sulfonation of 4,4'-difluorobenzophenone and subsequent polycondensation. The synthesized polymers exhibit significant thermal stability and solubility, impacted by the degree of substitution with sulfonate groups (Wang, Chen, & Xu, 1998).
Development of Radiosynthesis Techniques
In medical imaging, this compound contributes to the development of high-yield, automated radiosynthesis of biomarkers like [18F]FDDNP, used in PET imaging for Alzheimer’s disease and other neurodegenerative diseases. This process involves the radiofluorination of tosyloxy precursors and yields chemically pure products for clinical applications (Liu et al., 2006).
将来の方向性
特性
IUPAC Name |
2,2-dimethylpropyl 4-fluorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQIHSFSIIRRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




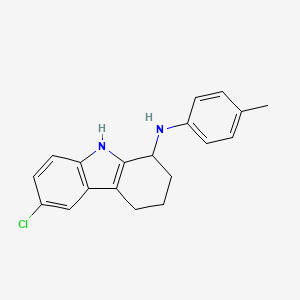
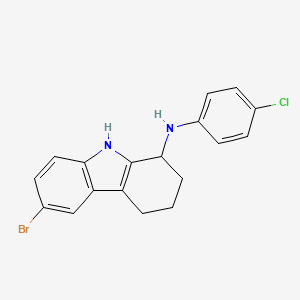
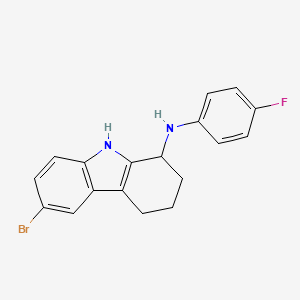

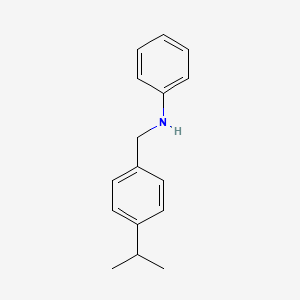
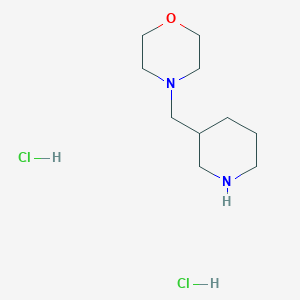
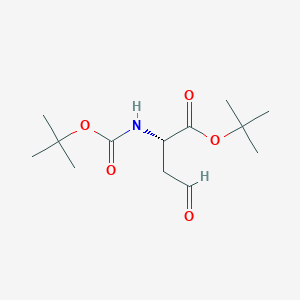

![N-[3-(methylamino)phenyl]acetamide](/img/structure/B3155914.png)

![5-Methoxy-2-[3-(3-methylpyridin-2-yl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B3155933.png)
